molecular formula C23H33N5O5S B10752860 N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide

N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide

Cat. No.: B10752860
M. Wt: 491.6 g/mol
InChI Key: MQQJZPWSYVPWPF-UHFFFAOYSA-N
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Description

Gliamilide is a high-potency sulfamylurea hypoglycemic agent. It is known for its insulin-stimulating properties and substantial, prolonged activity in humans. Gliamilide is used primarily in the treatment of type 2 diabetes mellitus, where it helps to lower blood glucose levels by stimulating the release of insulin from the pancreatic beta cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gliamilide involves several steps, starting with the preparation of the core sulfonylurea structure. The process typically includes the reaction of a sulfonamide with an isocyanate to form the sulfonylurea linkage. Specific reaction conditions, such as temperature and solvent choice, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of gliamilide is scaled up using batch or continuous flow processes. These methods involve the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Gliamilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfoxides, sulfones, and substituted sulfonylurea derivatives, each with distinct pharmacological properties .

Scientific Research Applications

Gliamilide has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study sulfonylurea chemistry and structure-activity relationships.

    Biology: Investigated for its effects on insulin secretion and pancreatic beta-cell function.

    Medicine: Clinically used to manage type 2 diabetes mellitus by improving glycemic control.

    Industry: Employed in the development of new hypoglycemic agents and formulations.

Mechanism of Action

Gliamilide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting ATP-sensitive potassium channels on the beta-cell membrane. This inhibition leads to cell depolarization, opening of voltage-gated calcium channels, and subsequent insulin release. The molecular targets involved include the sulfonylurea receptor subunits and the Kir6.2 subunits of the potassium channel .

Comparison with Similar Compounds

Uniqueness: Gliamilide is unique due to its prolonged activity and high potency at relatively low dosages. It also has a distinct chemical structure that allows for specific interactions with the sulfonylurea receptor, making it effective in stimulating insulin release with fewer side effects compared to some other sulfonylureas .

Properties

Molecular Formula

C23H33N5O5S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide

InChI

InChI=1S/C23H33N5O5S/c1-33-22-20(3-2-9-25-22)21(29)24-10-6-16-7-11-28(12-8-16)34(31,32)27-23(30)26-15-19-14-17-4-5-18(19)13-17/h2-5,9,16-19H,6-8,10-15H2,1H3,(H,24,29)(H2,26,27,30)

InChI Key

MQQJZPWSYVPWPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCC2CCN(CC2)S(=O)(=O)NC(=O)NCC3CC4CC3C=C4

Origin of Product

United States

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